molecular formula C12H14OS B13650065 4-(Benzo[b]thiophen-3-yl)butan-2-ol

4-(Benzo[b]thiophen-3-yl)butan-2-ol

Cat. No.: B13650065
M. Wt: 206.31 g/mol
InChI Key: XZJGZINXPULGIE-UHFFFAOYSA-N
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Description

4-(Benzo[b]thiophen-3-yl)butan-2-ol is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzo[b]thiophen-3-yl)butan-2-ol typically involves the condensation of benzothiophene derivatives with appropriate reagents. One common method includes the reaction of benzothiophene with butan-2-ol in the presence of a catalyst under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Benzo[b]thiophen-3-yl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

4-(Benzo[b]thiophen-3-yl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Benzo[b]thiophen-3-yl)butan-2-ol exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 4-(Benzo[b]thiophen-3-yl)butan-2-ol is unique due to the presence of both the benzothiophene ring and the butan-2-ol moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14OS

Molecular Weight

206.31 g/mol

IUPAC Name

4-(1-benzothiophen-3-yl)butan-2-ol

InChI

InChI=1S/C12H14OS/c1-9(13)6-7-10-8-14-12-5-3-2-4-11(10)12/h2-5,8-9,13H,6-7H2,1H3

InChI Key

XZJGZINXPULGIE-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CSC2=CC=CC=C21)O

Origin of Product

United States

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